3-chloro-N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-4-methoxybenzamide
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Overview
Description
3-chloro-N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-4-methoxybenzamide is a complex organic compound that belongs to the class of benzotriazole derivatives This compound is characterized by the presence of chloro, phenyl, and methoxy groups attached to a benzamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-4-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of Benzotriazole Core: The synthesis begins with the formation of the benzotriazole core by reacting o-phenylenediamine with nitrous acid to yield 1,2,3-benzotriazole.
Chlorination: The benzotriazole core is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group at the desired position.
Coupling with 4-Methoxybenzoyl Chloride: The chlorinated benzotriazole is then coupled with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-4-methoxybenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used.
Oxidation: Reagents such as potassium permanganate and hydrogen peroxide can be used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation can yield products with additional oxygen-containing functional groups.
Reduction Products: Reduction can yield products with reduced functional groups, such as amines and alcohols.
Hydrolysis Products: Hydrolysis yields the corresponding carboxylic acid and amine.
Scientific Research Applications
3-chloro-N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-4-methoxybenzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide: Similar structure but lacks the methoxy group.
4-methoxy-N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide: Similar structure but lacks the chloro group at the 3-position.
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-4-methoxybenzamide: Similar structure but lacks the chloro group at the 3-position.
Uniqueness
The presence of both chloro and methoxy groups in 3-chloro-N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-4-methoxybenzamide imparts unique chemical properties, such as increased reactivity and potential biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C20H14Cl2N4O2 |
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Molecular Weight |
413.3 g/mol |
IUPAC Name |
3-chloro-N-(6-chloro-2-phenylbenzotriazol-5-yl)-4-methoxybenzamide |
InChI |
InChI=1S/C20H14Cl2N4O2/c1-28-19-8-7-12(9-15(19)22)20(27)23-16-11-18-17(10-14(16)21)24-26(25-18)13-5-3-2-4-6-13/h2-11H,1H3,(H,23,27) |
InChI Key |
DEVDOVCFOKPLBP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2Cl)C4=CC=CC=C4)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2Cl)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
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